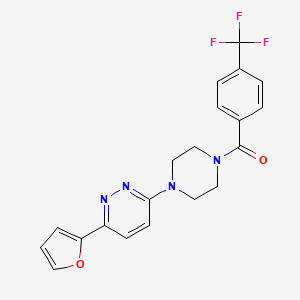

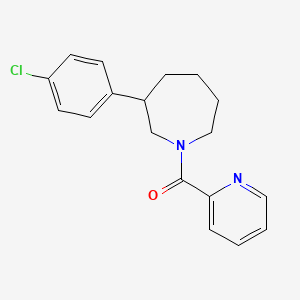

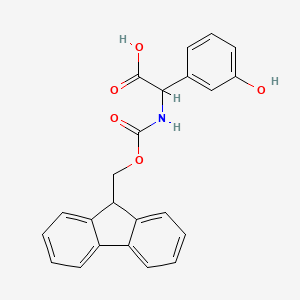

![molecular formula C12H9F3O2 B2661235 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-85-9](/img/structure/B2661235.png)

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound containing a carboxylic acid functional group. Its chemical structure features a trifluorophenyl substituent attached to a bicyclo[1.1.1]pentane core. The trifluorophenyl group imparts unique properties to this compound, making it an interesting building block for synthetic chemistry and drug discovery .

Synthesis Analysis

Researchers have developed a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. This method allows for efficient construction of the bicyclo[1.1.1]pentane scaffold, which serves as a valuable building block in medicinal chemistry. The protocol avoids the use of transition metals, making it environmentally friendly and synthetically accessible .

Molecular Structure Analysis

The molecular formula of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is C₁₃H₉F₅O₂ . Its structure consists of a bicyclo[1.1.1]pentane ring system fused with a trifluorophenyl moiety. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its trifluorophenyl group can participate in various transformations, such as nucleophilic substitutions, cross-coupling reactions, and aromatic substitutions. Researchers have explored its reactivity in the context of drug discovery and synthetic methodologies .

Mecanismo De Acción

The exact mechanism of action for 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. As a building block, it can serve as a precursor for more complex molecules, potentially targeting specific biological pathways or receptors. Further studies are needed to elucidate its precise mode of action .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-7-2-1-6(8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIPEGAFLKSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

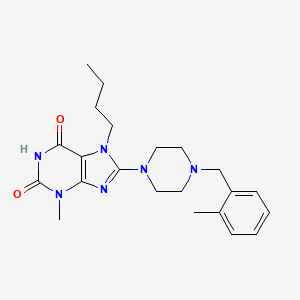

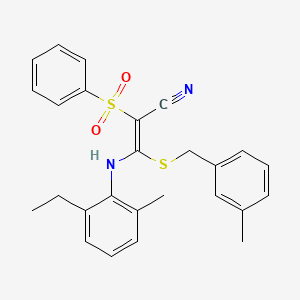

![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)

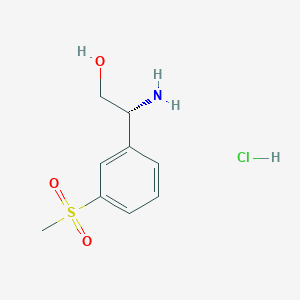

![N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline](/img/structure/B2661159.png)

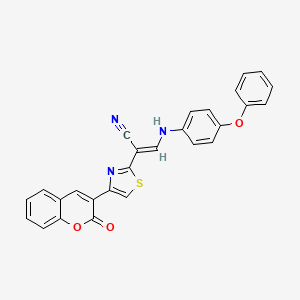

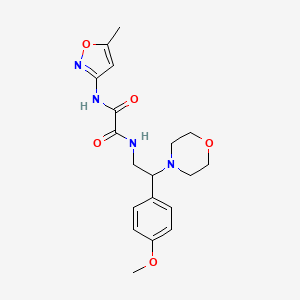

![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)